(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone
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Overview
Description
This compound is a chemical that has been studied for its potential to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Scientific Research Applications
Antimicrobial Properties
- Synthesized novel derivatives of a related compound, namely (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have demonstrated significant antibacterial and antifungal activities. These activities are attributed to the presence of the heterocyclic ring in the structure, and the activity increased with the introduction of a methoxy group (Hublikar et al., 2019).
Synthesis Techniques
- Efficient one-pot synthetic procedures have been developed for the synthesis of pyrrole derivatives related to the compound . These methods are economical and yield good results (Kaur & Kumar, 2018).
- Another study focused on the reduction of acylpyrroles to synthesize new pyrrolo[1,2-b]cinnolin-10-one ring systems, showcasing the versatility in synthesis approaches for related compounds (Kimbaris & Varvounis, 2000).
Biological Activities
- Research into pyrazole derivatives, including structures similar to the query compound, revealed potential as antimicrobial and anticancer agents. These compounds have been synthesized using microwave-assisted methods, demonstrating a diverse range of applications in biological fields (Ravula et al., 2016).
- A study involving isomorphous structures related to the query compound emphasized the importance of molecular structure in determining the properties and potential applications of these compounds (Swamy et al., 2013).
Structural and Chemical Analysis
- Detailed structural and chemical analyses have been conducted on compounds related to the query compound. These studies involve advanced techniques like density functional theory (DFT), X-ray diffraction, and spectroscopy to understand the molecular structure and properties (Huang et al., 2021).
Mechanism of Action
- The primary targets of this compound are not clearly recognized. However, it belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- Pyrrolopyrazine derivatives have been associated with kinase inhibition and other activities, but the exact pathways involved are not fully understood .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Medicinal chemistry researchers can use this information to design and synthesize new leads for disease treatment . 🌟
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-6-5-7-16(2)19(15)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h3-11H,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXFCVIUAVWPJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643034 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-19-7 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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